![molecular formula C21H25NO2 B3953771 ethyl 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B3953771.png)
ethyl 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarboxylate
Overview
Description
Ethyl 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarboxylate, commonly known as ETPQ, is a synthetic compound that has been widely studied for its potential applications in various fields of research. ETPQ belongs to the class of quinolinecarboxylates and has been found to exhibit a range of biological and chemical properties that make it a promising candidate for use in scientific research.
Mechanism of Action
The exact mechanism of action of ETPQ is not fully understood, but it is believed to act on a variety of cellular targets, including enzymes and receptors. ETPQ has been found to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases, which are involved in regulating cell growth and division. ETPQ has also been found to interact with various receptors, including the sigma-1 receptor, which is involved in regulating neuronal activity.
Biochemical and Physiological Effects:
ETPQ has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of neurotransmitter release. ETPQ has also been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
ETPQ has several advantages for use in laboratory experiments, including its high stability, low toxicity, and ease of synthesis. However, ETPQ also has some limitations, including its low solubility in water and its potential for degradation under certain conditions.
Future Directions
There are several potential future directions for research on ETPQ, including the development of new synthetic methods for its production, the identification of new biological targets for its activity, and the optimization of its pharmacological properties for use in drug development. Additionally, ETPQ may have potential applications in the development of new materials for use in electronics and optoelectronics.
Scientific Research Applications
ETPQ has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, ETPQ has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, ETPQ has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. In materials science, ETPQ has been studied for its potential applications in organic electronics and optoelectronics.
properties
IUPAC Name |
ethyl 2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-5-24-19(23)22-18-14-10-9-13-17(18)21(4,15-20(22,2)3)16-11-7-6-8-12-16/h6-14H,5,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWQQFURIFHICA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.